Cas no 123769-53-9 ((3,4-dipropoxyphenyl)(phenyl)methanone)
123769-53-9 structure
Product Name:(3,4-dipropoxyphenyl)(phenyl)methanone
CAS No:123769-53-9
MF:C19H22O3
MW:298.376185894012
CID:1215264
PubChem ID:3078982
Update Time:2025-04-20
(3,4-dipropoxyphenyl)(phenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (3,4-dipropoxyphenyl)(phenyl)methanone
- (3,4-dipropoxyphenyl)-phenylmethanone
- BRN 3621516
- (3,4-Dipropoxyphenyl)phenylmethanone
- DTXSID90154081
- 123769-53-9
- Methanone, (3,4-dipropoxyphenyl)phenyl-
-
- Inchi: 1S/C19H22O3/c1-3-12-21-17-11-10-16(14-18(17)22-13-4-2)19(20)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3
- InChI Key: DSLQERVRCPYMRC-UHFFFAOYSA-N
- SMILES: O(CCC)C1C=C(C(C2C=CC=CC=2)=O)C=CC=1OCCC
Computed Properties
- Exact Mass: 298.15696
- Monoisotopic Mass: 298.15689456g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
(3,4-dipropoxyphenyl)(phenyl)methanone Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
123769-53-9 ((3,4-dipropoxyphenyl)(phenyl)methanone) Related Products
- 2879-20-1(1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one)
- 4038-14-6(3,4-Dimethoxybenzophenone)
- 1137-71-9(1-(3,4-diethoxyphenyl)ethan-1-one)
- 4131-03-7(bis(3,4-dimethoxyphenyl)methanone)
- 121704-77-6(1-(3-Propoxyphenyl)ethanone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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